

recovery improvement Flufenacet oxalate acidic metabolites

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Compound Focus: Flufenacet oxalate

CAS No.: 201668-31-7

Cat. No.: S650731

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Flufenacet Oxalate: Key Chemical & Regulatory Profile

The table below summarizes the core identity and regulatory status of **Flufenacet oxalate**.

Property	Description
IUPAC Name	(4-fluorophenyl)(propan-2-yl)aminoacetic acid [1]
CAS RN	201668-31-7 [1] [2]
Molecular Formula	C ₁₁ H ₁₂ FNO ₃ [1]
Molecular Mass	225.2 g/mol [1]
Origin	Acidic metabolite (degradation product) of the herbicide Flufenacet [1]
EU Regulatory Status	Not approved as an active substance; assessed as a metabolite of Flufenacet [1]

Environmental Fate & Behavior

Understanding how **Flufenacet oxalate** behaves in the environment is crucial for risk assessment. Key data is summarized below.

Parameter	Value	Significance / Notes
Soil Degradation DT ₅₀ (lab)	5.83 days [1]	Non-persistent. Note: EU 2024 dossier shows a wide range (2.97 - >1000 days) across different soils [1].
Soil Degradation DT ₉₀ (lab)	123.0 days [1]	Persistent. Highlights the portion of the substance that degrades slowly.
Soil Adsorption (Kf)	0.132 mL g ⁻¹ [1]	Very mobile. Does not bind strongly to soil particles, indicating a high potential to leach into groundwater.
Soil Adsorption (Kfoc)	10.6 mL g ⁻¹ [1]	Very mobile. Confirms high mobility across different soil types.
Formation Fraction in Soil	Up to 26.5% (Major fraction) [1]	A significant metabolite formed from the parent Flufenacet in soil.
Formation in Groundwater	Yes [1]	Identified as a relevant metabolite found in groundwater.

Analytical Standard & Handling

For researchers using **Flufenacet oxalate** as an analytical standard, the following information is relevant.

- **Availability:** Available as an analytical standard (e.g., PESTANAL) [2].
- **Recommended Techniques:** Suitable for analysis using **HPLC** and **gas chromatography (GC)** [2].
- **Safety and Handling:**
 - **Signal Word:** **Danger** [2].
 - **Hazard Statements:** Classified as **Acute Toxicity Category 3 (Oral)** and **Skin Sensitization Category 1** [2].
 - **Personal Protective Equipment (PPE):** Recommended PPE includes a type N95 dust mask, eyeshields, faceshields, and gloves [2].

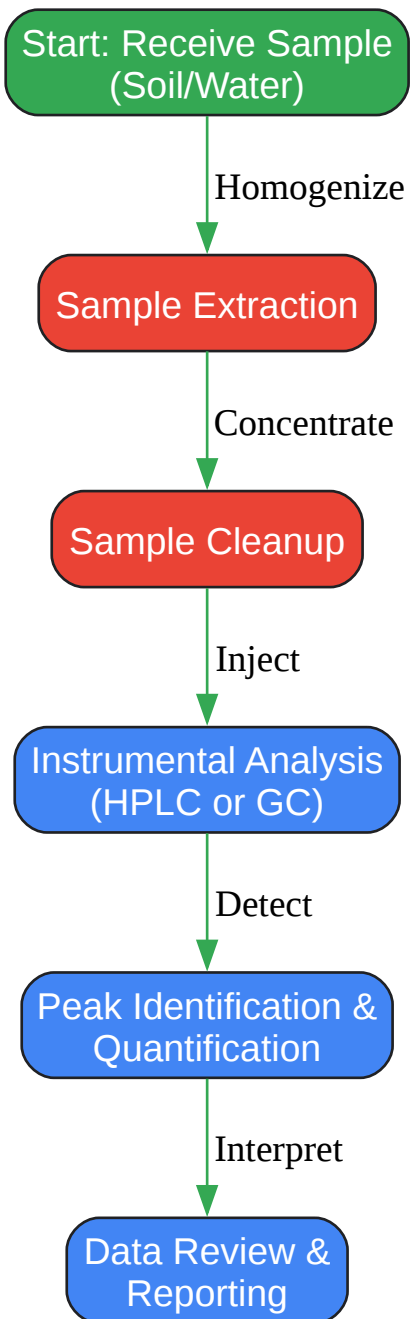
Key Concerns & Data Gaps for Researchers

The European Food Safety Authority (EFSA) peer review identified several critical data gaps and concerns related to Flufenacet and its metabolites, including **Flufenacet oxalate** [3].

- **Groundwater Contamination:** Modeling indicates that **Flufenacet oxalate** may leach into groundwater at concentrations above the EU's drinking water limit of 0.1 µg/L [3].
- **Unfinalized Risk Assessments:** The **consumer risk assessment from drinking water could not be finalized** due to a lack of data on how water treatment processes affect this metabolite. Furthermore, a full toxicological profile for **Flufenacet oxalate** is not available, leaving the **human health risk assessment incomplete** [3].
- **Ecological Risk:** The parent compound, Flufenacet, presents a **high risk to aquatic organisms like algae**, as well as to birds, bees, and earthworms for some of its uses [3]. The ecotoxicological profile of the oxalate metabolite itself may require further investigation.

Experimental Workflow: From Sample to Analysis

For researchers analyzing **Flufenacet oxalate** in environmental samples, the following workflow outlines the key steps. This is a generalized protocol based on its properties and standard analytical practices.



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Detailed Methodologies:

- **Sample Preparation:**
 - **Soil Samples:** Weigh homogenized soil. Given the metabolite's high mobility (K_{foc} 10.6), a simple solvent extraction with water or a water-miscible organic solvent like methanol or acetonitrile is likely effective. Shake or sonicate to facilitate extraction [1].

- **Water Samples:** Filter the water sample to remove particulates. The extract may be suitable for direct injection or may require a concentration step, such as solid-phase extraction (SPE) or gentle evaporation under a nitrogen stream, depending on the detection limit requirements.
- **Sample Cleanup (if needed):** While not always mandatory, cleanup can reduce matrix interference and protect analytical instrumentation. Options include:
 - **Solid-Phase Extraction (SPE):** Use cartridges suitable for polar acidic compounds.
 - **Liquid-Liquid Extraction (LLE):** Adjust the sample to an appropriate pH to ensure the acidic metabolite is in its neutral form for efficient extraction into an organic solvent.
- **Instrumental Analysis:**
 - **HPLC (Recommended):** The standard approach. Use a reverse-phase C18 column. A mobile phase of water (potentially acidified with formic acid) and acetonitrile or methanol is typical. Detection can be achieved with a **UV-Vis** or, for higher sensitivity and selectivity, a **Mass Spectrometer (LC-MS/MS)**.
 - **Gas Chromatography (GC):** Can be used but requires a **derivatization step** to increase the volatility of the polar acidic metabolite before analysis. Detection is typically by **Mass Spectrometry (GC-MS)**.
- **Identification & Quantification:**
 - **Calibration:** Prepare a series of standard solutions with known concentrations of the **Flufenacet oxalate** analytical standard to create a calibration curve.
 - **Identification:** Identify the metabolite in the sample by matching its retention time and mass spectrum (if using MS) with the standard.
 - **Quantification:** Calculate the concentration in the sample by comparing the response (peak area/height) to the calibration curve.

In Conclusion

I hope this technical support center provides a solid foundation for your work. The main challenges you may face revolve around the metabolite's high environmental mobility and the existing data gaps in its toxicological profile.

- **For the most precise analytical methods**, you should consult the official **EFSA assessment report (2024)** and the certificate of analysis that accompanies your analytical standard for detailed chromatographic conditions [3] [2].

- **When designing environmental studies**, please account for the significant variability in its degradation (DT_{50} range from 2.97 to >1000 days) across different soil types [1].

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